

# Molecular Confirmation of HPD Gene Mutations in Hawkinsinuria: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Hawkinsin*

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## Introduction

**Hawkinsinuria** is a rare, autosomal dominant metabolic disorder resulting from gain-of-function mutations in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2] This enzyme plays a crucial role in the catabolism of tyrosine, specifically converting 4-hydroxyphenylpyruvate to homogentisate.[3] In **Hawkinsinuria**, altered HPD enzyme activity leads to the production of an abnormal metabolite, **hawkinsin**, ((2-L-cystein-S-yl, 4-dihydroxycyclohex-5-en-1-yl)acetic acid), particularly after the introduction of high-protein foods in an infant's diet.[1] Clinical manifestations often appear when weaning from breast milk and can include metabolic acidosis, failure to thrive, and a distinctive chlorine-like odor in the urine.[4] This document provides detailed application notes and protocols for the molecular confirmation of HPD gene mutations in patients suspected of having **Hawkinsinuria**, aimed at guiding researchers and clinicians in the accurate diagnosis and study of this disorder.

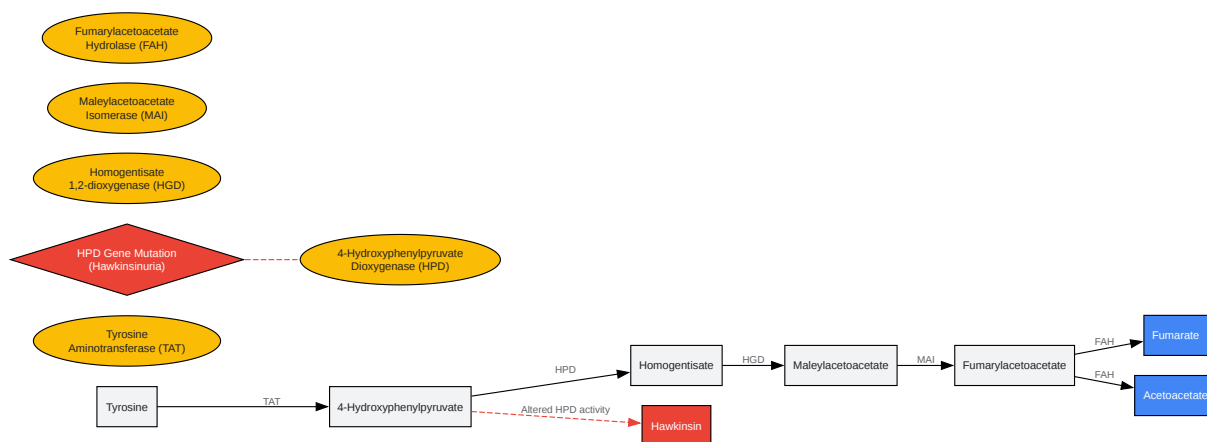
## Data Presentation: Known HPD Gene Mutations in Hawkinsinuria

The following table summarizes known pathogenic and likely pathogenic missense mutations in the HPD gene that have been associated with **Hawkinsinuria**.

Nucleotide Change	Amino Acid Change	Exon	Reported in
c.97G>A	p.Ala33Thr (A33T)	2	Multiple studies[5]
c.634G>A	p.Val212Met (V212M)	9	Multiple studies[5]
c.722A>G	p.Asn241Ser (N241S)	10	Multiple studies[5]
c.682G>C	p.Val228Leu (V228L)	9	A study in a Chinese family[5]

## Signaling Pathway and Experimental Workflow

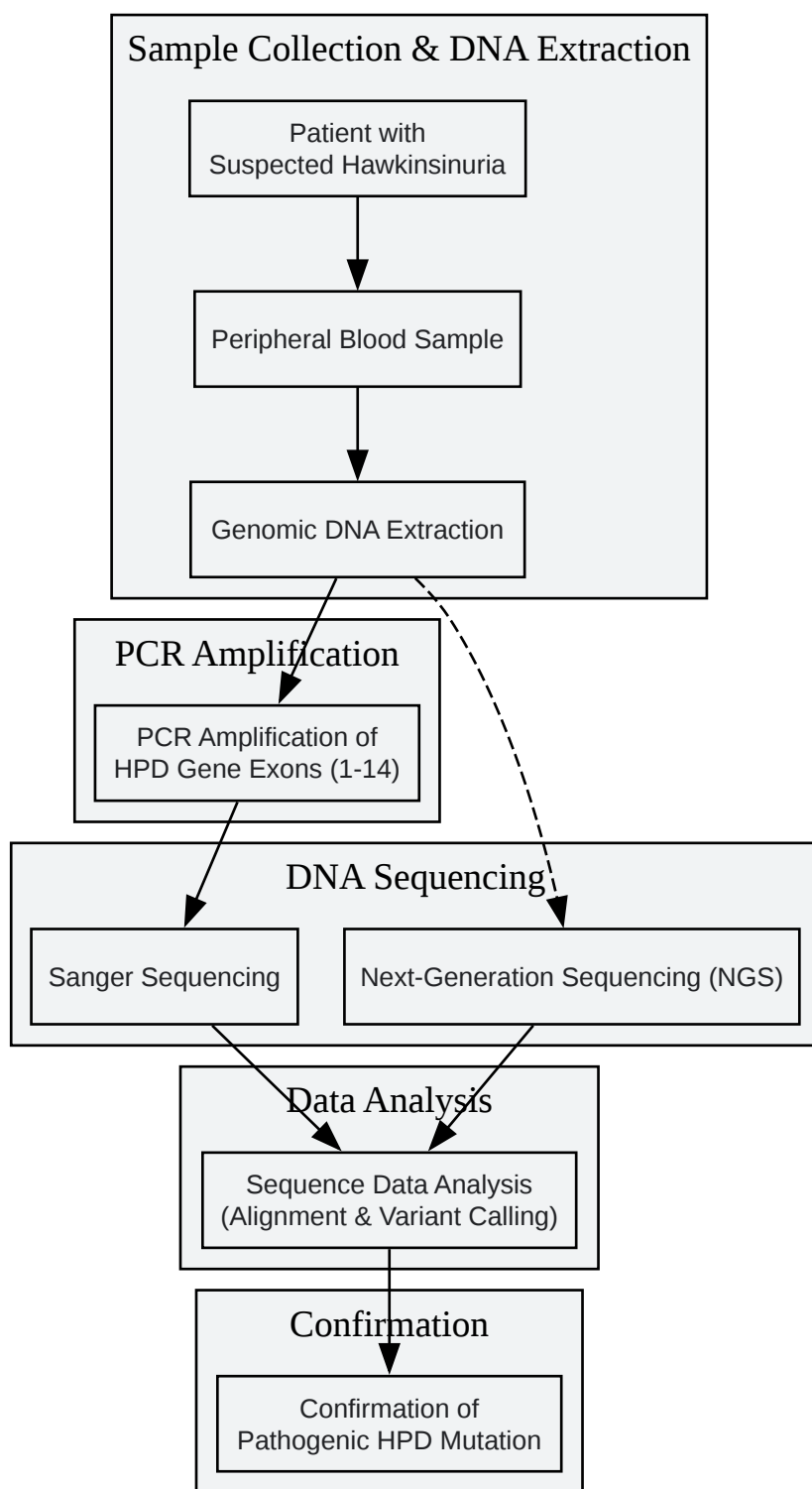
The tyrosine catabolism pathway is a critical metabolic route for the breakdown of the amino acid tyrosine. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) is a key component of this pathway. Mutations in the HPD gene can lead to metabolic disorders such as **Hawkinsinuria**.



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Figure 1. Tyrosine Catabolism Pathway and the Impact of HPD Mutations in **Hawkinsinuria**.

The following workflow outlines the key steps in the molecular confirmation of HPD gene mutations.



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Figure 2. Experimental Workflow for Molecular Confirmation of HPD Gene Mutations.

# Experimental Protocols

## Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for successful molecular analysis.

### Protocol: Genomic DNA Extraction from Peripheral Blood

- Materials:
  - Whole blood collected in EDTA tubes.
  - QIAamp DNA Blood Mini Kit (Qiagen) or equivalent.
  - Microcentrifuge.
  - Water bath or heat block.
  - Ethanol (96-100%).
  - Nuclease-free water.
- Procedure:
  - Pipette 20  $\mu$ L of Qiagen Protease into the bottom of a 1.5 mL microcentrifuge tube.
  - Add 200  $\mu$ L of the blood sample to the microcentrifuge tube.
  - Add 200  $\mu$ L of Buffer AL to the sample. Mix by pulse-vortexing for 15 seconds.
  - Incubate at 56°C for 10 minutes.
  - Briefly centrifuge the tube to remove drops from the inside of the lid.
  - Add 200  $\mu$ L of ethanol (96-100%) to the sample and mix again by pulse-vortexing for 15 seconds.
  - Carefully apply the mixture to the QIAamp Mini spin column (in a 2 mL collection tube) without wetting the rim.

- Centrifuge at 6000 x g (8000 rpm) for 1 minute. Discard the collection tube and place the spin column in a clean 2 mL collection tube.
- Add 500 µL of Buffer AW1 to the spin column and centrifuge at 6000 x g for 1 minute.
- Discard the collection tube and place the spin column in a new 2 mL collection tube.
- Add 500 µL of Buffer AW2 to the spin column and centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes.
- Place the spin column in a clean 1.5 mL microcentrifuge tube.
- Add 50-200 µL of Buffer AE or nuclease-free water directly to the center of the membrane.
- Incubate at room temperature for 1 minute, and then centrifuge at 6000 x g for 1 minute to elute the DNA.
- Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

## PCR Amplification of HPD Gene Exons

The 14 exons of the HPD gene are amplified using polymerase chain reaction (PCR) prior to sequencing.

### Protocol: PCR Amplification

- Materials:
  - Genomic DNA (10-50 ng/µL).
  - Exon-specific forward and reverse primers for all 14 exons of the HPD gene.
  - Hot-start Taq DNA polymerase (e.g., AmpliTaq Gold 360, Thermo Fisher Scientific).
  - dNTP mix (10 mM).
  - PCR buffer (10x).
  - MgCl<sub>2</sub> (if not included in the buffer).

- Nuclease-free water.
- Thermal cycler.
- Primer Design: Primers should be designed to flank each of the 14 exons of the HPD gene, including the exon-intron boundaries. Online tools such as Primer-BLAST can be used for primer design.[\[6\]](#)
- PCR Reaction Mix (per 25  $\mu$ L reaction):

Component	Volume	Final Concentration
10x PCR Buffer	2.5 $\mu$ L	1x
dNTP Mix (10 mM)	0.5 $\mu$ L	200 $\mu$ M each
Forward Primer (10 $\mu$ M)	1.0 $\mu$ L	0.4 $\mu$ M
Reverse Primer (10 $\mu$ M)	1.0 $\mu$ L	0.4 $\mu$ M
Genomic DNA (20 ng/ $\mu$ L)	1.0 $\mu$ L	20 ng
Taq DNA Polymerase	0.25 $\mu$ L	1.25 units
Nuclease-free water	to 25 $\mu$ L	-

- PCR Cycling Conditions:[\[7\]](#)[\[8\]](#)

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	10 min	1
Denaturation	95°C	30 sec	\multirow{3}{35}
Annealing	55-65°C	30 sec	
Extension	72°C	1 min/kb	
Final Extension	72°C	7 min	1
Hold	4°C	$\infty$	-

\*Annealing temperature should be optimized for each primer pair.

- Verification of Amplification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm successful amplification of a single product of the expected size.

## Sanger Sequencing

Sanger sequencing is the gold standard for confirming single gene mutations.

Protocol: Sanger Sequencing using BigDye™ Terminator v3.1 Cycle Sequencing Kit[9][10][11][12]

- PCR Product Cleanup:
  - Treat the remaining PCR product with ExoSAP-IT™ reagent or a similar enzymatic cleanup method to remove unincorporated primers and dNTPs.
  - Alternatively, purify the PCR product using a column-based kit (e.g., QIAquick PCR Purification Kit).
- Cycle Sequencing Reaction Mix (per 10 µL reaction):

Component	Volume
Purified PCR Product (1-3 ng/µL per 100 bp)	1-4 µL
Forward or Reverse Primer (3.2 µM)	1 µL
BigDye™ Terminator v3.1 Ready Reaction Mix	1 µL
5x Sequencing Buffer	1.5 µL
Nuclease-free water	to 10 µL

- Cycle Sequencing Conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	96°C	1 min	1
Denaturation	96°C	10 sec	\multirow{3}{*}{25}
Annealing	50°C	5 sec	
Extension	60°C	4 min	
Hold	4°C	∞	-

- Sequencing Product Cleanup:
  - Precipitate the sequencing products using an ethanol/EDTA precipitation method.
  - Resuspend the dried pellet in Hi-Di™ Formamide.
  - Denature at 95°C for 5 minutes and immediately place on ice.
- Capillary Electrophoresis:
  - Load the samples onto a capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems 3730xl).
  - Run the appropriate module for Sanger sequencing.
- Data Analysis:
  - Analyze the resulting electropherograms using sequencing analysis software (e.g., Sequencher, FinchTV).
  - Align the patient sequence with the HPD reference sequence (NM\_002150.4) to identify any variations.

## Next-Generation Sequencing (NGS)

NGS can be used for a more comprehensive analysis, especially when screening multiple genes simultaneously. A targeted gene panel including the HPD gene is a cost-effective approach.<sup>[13][14]</sup>

## Protocol: Targeted Gene Panel Sequencing (Illumina Platform)[15]

- Library Preparation (e.g., using Illumina DNA Prep with Enrichment):
  - Tagmentation: Genomic DNA is fragmented and tagged with adapter sequences in a single enzymatic step.
  - PCR Amplification: The tagmented DNA is amplified to add index sequences for multiplexing.
  - Library Pooling: Indexed libraries are pooled together.
  - Hybridization and Capture: The pooled library is hybridized to a custom panel of biotinylated probes targeting the HPD gene and other relevant genes.
  - Streptavidin Bead Capture: The probe-library hybrids are captured using streptavidin magnetic beads.
  - Post-Capture PCR: The captured library is amplified to generate sufficient material for sequencing.
  - Library Quantification and Normalization: The final library is quantified and diluted to the optimal concentration for sequencing.
- Sequencing:
  - Load the prepared library onto an Illumina sequencer (e.g., MiSeq, NextSeq).
  - Perform paired-end sequencing.
- Data Analysis:
  - Base Calling and Demultiplexing: Convert raw image data to base calls and separate data by sample based on the index sequences.
  - Alignment: Align the sequencing reads to the human reference genome (hg38).

- Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the HPD gene.
- Annotation and Filtering: Annotate the identified variants with information from various databases (e.g., dbSNP, ClinVar) and filter for rare and potentially pathogenic variants.
- Confirmation: Any potentially pathogenic variants identified by NGS should be confirmed by Sanger sequencing.

## Conclusion

The molecular confirmation of HPD gene mutations is essential for the definitive diagnosis of **Hawkinsinuria**. The protocols outlined in this document provide a comprehensive guide for researchers and clinicians to perform PCR, Sanger sequencing, and Next-Generation Sequencing for the analysis of the HPD gene. Adherence to these detailed methodologies will ensure accurate and reliable results, facilitating appropriate patient management and furthering our understanding of this rare metabolic disorder.

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